5-Nitrobarbituric acid

Descripción general

Descripción

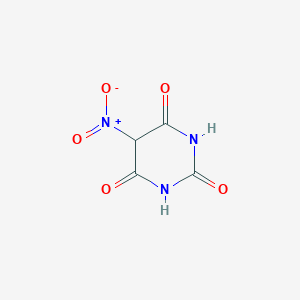

El ácido 5-nitrobarbitúrico es un compuesto orgánico con la fórmula molecular C₄H₃N₃O₅. Es un derivado del ácido barbitúrico, caracterizado por la presencia de un grupo nitro en la posición 5 del anillo de pirimidina. Este compuesto es conocido por su forma sólida cristalina y su limitada solubilidad en agua, pero es soluble en solventes orgánicos como el etanol y el éter .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 5-nitrobarbitúrico se puede sintetizar mediante la nitración del ácido barbitúrico. El proceso implica la adición de ácido barbitúrico a ácido nítrico humeante mientras se mantiene la temperatura por debajo de 40 °C. La mezcla se agita, enfría y filtra para obtener el ácido nitrobarbitúrico .

Métodos de Producción Industrial: En entornos industriales, la producción de ácido 5-nitrobarbitúrico sigue principios similares, pero a mayor escala. El proceso implica la adición controlada de ácido barbitúrico a ácido nítrico, seguida de pasos de cristalización y purificación para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Salt Formation

-

Salts of 5-nitrobarbituric acid can be formed by allowing the condensation reaction with urea to proceed and treating the this compound in situ with an organic base and/or another cation source (MX). This treatment can occur concurrently with the condensation or after its completion .

-

The base can be added concurrently to control the pH, using compounds like potassium hydroxide, unless the base interferes with the condensation, as might be expected with high nitrogen bases such as ammonia, hydrazine, and guanidine .

-

The compound used to form the salt can be an organic base or another cation source selected to provide the desired cation .

Factors Influencing Reactions

-

pH : The pH is typically greater than 7, but can range from 10 to 14. When R1 and R2 are hydrogen, the reaction is run at a pH less than 7, generally between 2 and 5 .

-

Temperature : Esterifications and condensations are generally carried out at reflux in a suitable solvent, such as ethanol for esterification or acetic acid for acid-catalyzed condensations. Base-forming reactions, if not conducted in situ, are conducted at room temperature .

-

Moisture : Condensation reactions should be conducted with the exclusion of moisture .

-

Nitric Acid Concentration : Nitric acid can be used at a concentration of 98%, although lower concentrations such as 70% can also be used .

Reactions with Technetium-99m (99mTc)

Research has been conducted on the reactions of this compound with Technetium-99m (99mTc) at different oxidation states, temperatures, and pH levels.

Conditions and Observations:

-

Reactions were performed with 99mTc in oxidation states +7 and +4, with adjustments made using SnCl2 to prepare 99mTc with oxidation state (+4) .

-

Thin layer chromatography using acetonitrile and water mixtures was employed to characterize the formed 99mTc complexes .

Key Findings:

-

pH Influence : At pH 7, no complexes were formed, and 99mTc remained as 99mTCO4-. At pH 4, two complexes were present at equilibrium. The labeling efficiencies generally increased at pH 10 for both oxidation states of 99mTc .

-

Complex Formation : With 99mTCO4- and this compound at pH 10, the following was observed :

| Rf range | Speciation | Temp. | % at 0h | % after 1 h | % after 3 h | % after 6 h | % after 20 h |

|---|---|---|---|---|---|---|---|

| ≈0 | Insoluble (99mTCO2) | Room Temp. | 3.23 | 21 | 29.6 | 5.5 | 16.72 |

| 0.3 to 0.45 | Complex(1) | Room Temp. | - | 51 | - | - | - |

| 0.7 | Complex(2) | Room Temp. | - | - | - | - | 46.36 |

| 0.85 to 1 | %99mTCO4 - | Room Temp. | 96.77 | 28 | 70.4 | 94.5 | 36.92 |

| ≈0 | Insoluble (99mTCO2) | 40ºC | 3.23 | 1.16 | 25.22 | 7.21 | 10.34 |

| 0.3 to 0.45 | Complex(1) | 40ºC | - | 79.69 | - | - | 33.9 |

| 0.7 | Complex(2) | 40ºC | - | - | - | - | - |

| 0.85 to 1 | %99mTCO4 - | 40ºC | 96.77 | 74.78 | 92.79 | 55.76 | - |

| ≈0 | Insoluble (99mTCO2) | 60ºC | 3.23 | 54.61 | 10.35 | 8.46 | 1.94 |

| 0.3 to 0.45 | Complex(1) | 60ºC | - | - | - | - | - |

| 0.7 | Complex(2) | 60ºC | - | - | - | - | - |

| 0.85 to 1 | %99mTCO4 - | 60ºC | 96.77 | 45.39 | 89.65 | - | - |

-

Reduced 99mTc : The reduced form 99mTCO2 (+4) exhibited different complex formations and stabilities compared to 99mTCO4- .

Cocrystal Formation

This compound is known to form cocrystals with various compounds, affecting its spectral properties and thermal behavior .

Observations:

-

Hydration : Cocrystals can exhibit varying degrees of hydration, from no hydration to a 4.5-hydrate species .

-

Spectroscopic Changes : Infrared and Raman spectroscopy reveal shifts in the vibrational modes of this compound upon cocrystal formation, indicating involvement of the entire ring system in the interaction .

-

Thermal Properties : Differential scanning calorimetry (DSC) shows desolvation endothermic transitions in cocrystals, with the desolvated compounds sometimes exhibiting melting endothermic transitions coupled with decomposition .

Examples:

-

Cinchona Alkaloids : Cocrystals with cinchonine, cinchonidine, and quinine show different interaction sites and hydration levels. For instance, the cocrystal with cinchonine displays a 4.5-hydrate form and a desolvation endothermic transition at 80°C, while the cocrystal with quinidine shows no hydration .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

5-Nitrobarbituric acid is utilized as an important intermediate in the synthesis of various pharmaceuticals, particularly sedatives and anesthetics. Its structural properties allow it to participate in reactions that yield compounds with significant pharmacological activities.

Case Study:

A study demonstrated the synthesis of novel barbituric acid derivatives using NBA, which exhibited enhanced sedative effects compared to traditional barbiturates. The derivatives were evaluated for their efficacy and safety profiles, showing promise for future therapeutic applications .

Analytical Chemistry

Metal Ion Detection:

NBA serves as a reagent in analytical methods for detecting and quantifying metal ions. Its ability to form stable complexes with metal ions enhances the accuracy of chemical analyses.

Data Table: Metal Ion Detection Using NBA

| Metal Ion | Method Used | Detection Limit | Reference |

|---|---|---|---|

| Lead (Pb) | Colorimetric Assay | 0.1 µg/mL | |

| Copper (Cu) | Spectrophotometry | 0.05 µg/mL | |

| Cadmium (Cd) | Electrochemical Methods | 0.01 µg/mL |

Case Study:

Research involving the use of NBA in colorimetric assays showed its effectiveness in detecting trace amounts of lead in water samples, demonstrating its potential for environmental monitoring applications .

Biochemical Research

Enzyme Inhibition Studies:

NBA is employed to study enzyme inhibition and metabolic pathways, providing insights into drug interactions and biological processes.

Case Study:

A study investigated the interaction of NBA with specific enzymes involved in metabolic pathways. The findings indicated that NBA could inhibit certain enzyme activities, suggesting potential implications for drug design targeting metabolic disorders .

Material Science

Polymer Formulation:

In material science, NBA is used in formulating polymers and coatings that possess specific properties tailored for industrial applications.

Data Table: Properties of Polymers Formulated with NBA

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Polyurethane | Thermal Stability | Coatings |

| Polyvinyl Chloride (PVC) | Chemical Resistance | Construction Materials |

| Epoxy Resins | Adhesive Strength | Aerospace |

Case Study:

Research on polymer composites incorporating NBA revealed improved thermal stability and chemical resistance, making them suitable for high-performance applications in various industries .

Environmental Monitoring

Pollutant Assessment:

NBA can be utilized in environmental studies to assess the presence of pollutants, aiding in pollution control strategies.

Case Study:

A study applied NBA in detecting heavy metals in soil samples from industrial sites. The results highlighted its effectiveness in identifying contamination levels and informing remediation efforts .

Mecanismo De Acción

El mecanismo de acción del ácido 5-nitrobarbitúrico implica su interacción con objetivos moleculares como enzimas y proteínas. Puede inhibir la actividad enzimática uniéndose al sitio activo o alterando la conformación de la enzima. El grupo nitro juega un papel crucial en estas interacciones, a menudo participando en reacciones redox que afectan la función de la molécula objetivo .

Compuestos Similares:

Ácido Barbitúrico: El compuesto padre sin el grupo nitro.

Ácido 5-Nitroorótico: Estructura similar con un grupo nitro en la posición 5, pero con diferentes grupos funcionales en el anillo de pirimidina.

5-Nitrouracilo: Otro derivado de pirimidina con un grupo nitro en la posición 5

Unicidad: El ácido 5-nitrobarbitúrico es único debido a su sustitución nitro específica, que imparte una reactividad química y una actividad biológica distintas en comparación con sus análogos. Esta unicidad lo hace valioso en diversas aplicaciones de investigación e industriales .

Comparación Con Compuestos Similares

Barbituric Acid: The parent compound without the nitro group.

5-Nitroorotic Acid: Similar structure with a nitro group at the 5-position but with different functional groups on the pyrimidine ring.

5-Nitrouracil: Another pyrimidine derivative with a nitro group at the 5-position

Uniqueness: 5-Nitrobarbituric acid is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

5-Nitrobarbituric acid (5-NBA) is a derivative of barbituric acid, which has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of 5-NBA, including its pharmacological properties, interactions with other compounds, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula CHNO and features a nitro group at the 5-position of the barbituric acid structure. Its molecular structure allows for various interactions with biological molecules, making it a subject of interest in drug development.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that 5-NBA exhibits significant antimicrobial properties. In a study by Fahad et al. (2022), derivatives of barbituric acids, including 5-NBA, were tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The activity was attributed to the ability of 5-NBA to disrupt bacterial cell membranes and inhibit growth .

2. Antitumor Effects

this compound has been explored for its anticancer potential. A study demonstrated that certain derivatives of 5-NBA could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that 5-NBA may serve as a lead compound for developing new anticancer agents .

3. Urease Inhibition

Barakat et al. (2020) reported that complexes formed with 5-NBA showed potent urease inhibition. Urease is an enzyme associated with various pathological conditions, including urinary tract infections and gastric ulcers. The inhibition of urease by 5-NBA complexes suggests potential therapeutic applications in treating these conditions .

Interaction with Metal Ions

The interaction between 5-NBA and metal ions has been a focus of research due to its implications in drug design. For instance, studies have shown that 5-NBA can form stable complexes with transition metals such as copper and cobalt. These metal complexes exhibit enhanced biological activities compared to the free acid, indicating that metal coordination may enhance the pharmacological effects of 5-NBA .

Spectroscopic Studies

Spectroscopic techniques have been employed to study the interactions of 5-NBA with other compounds. For example, infrared and Raman spectroscopy revealed significant shifts in vibrational modes when 5-NBA formed cocrystals with cinchona alkaloids. These shifts indicate strong interactions between the nitrobarbiturate and the alkaloids, suggesting potential applications in drug formulation and delivery systems .

Case Studies

Case Study 1: Antimicrobial Activity

In a controlled experiment, derivatives of 5-NBA were tested against E. coli and S. aureus. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, highlighting their potential as alternative antimicrobial agents.

Case Study 2: Urease Inhibition

A series of experiments were conducted to assess the urease inhibitory activity of metal complexes derived from 5-NBA. Results showed that these complexes significantly reduced urease activity in vitro, suggesting their potential use in treating urease-related diseases.

Propiedades

IUPAC Name |

5-nitro-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h1H,(H2,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABICJYZKIYUWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060062 | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-68-2 | |

| Record name | 5-Nitrobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-NITROBARBITURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WZ923176V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.